![molecular formula C18H25N5O2 B2647224 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 1005301-19-8](/img/structure/B2647224.png)
2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
The compound “2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide” is an organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), an ethoxyphenyl group (a phenyl ring with an ethoxy substituent), and a tetrazolyl group (a five-membered ring containing four nitrogen atoms and one carbon atom). The exact properties and functions of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure. The presence of functional groups like the tetrazole ring or the amide group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activity, demonstrating significant antioxidant effects in vitro. This study underscores the potential of acetamide derivatives in developing metal coordination complexes with therapeutic applications (Chkirate et al., 2019).
Cyclizations and Chemical Transformations
The radical and Heck cyclizations of diastereomeric o-haloanilide atropisomers were investigated, revealing that the outcomes depend significantly on the configurations of the chiral axis and stereocenter. This research contributes to the understanding of cyclization processes in organic synthesis, highlighting the role of molecular configuration in determining reaction pathways (Guthrie et al., 2011).
Herbicide Metabolism
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes explored the metabolic pathways of compounds such as acetochlor and alachlor. This research provides insights into the biotransformation of herbicides and their potential toxicological implications, with a focus on the formation of carcinogenic metabolites (Coleman et al., 2000).
Anticancer Agents
The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrated that certain compounds exhibit high selectivity and potent anticancer activity against human lung adenocarcinoma cells. This research highlights the potential of thiazole derivatives in developing targeted anticancer therapies (Evren et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-cyclohexyl-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSGMHOFSFTJBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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